molecular formula C15H16N4O2S B277490 N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

Cat. No. B277490
M. Wt: 316.4 g/mol
InChI Key: GNDGMXPDFVMWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide, also known as CDK9 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. This compound has been found to inhibit the activity of Cyclin-dependent kinase 9 (CDK9), which is a crucial regulator of transcription. CDK9 plays a vital role in the proliferation of cancer cells, and inhibiting its activity has been shown to have therapeutic potential in various types of cancer.

Mechanism of Action

N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide inhibits the activity of N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide by binding to its ATP-binding site. N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide plays a crucial role in the regulation of transcription by phosphorylating RNA polymerase II. Inhibition of N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide leads to the accumulation of unphosphorylated RNA polymerase II, which results in the inhibition of transcription.
Biochemical and Physiological Effects:
Inhibition of N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide by N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide has been shown to induce apoptosis in cancer cells. N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide is also involved in the regulation of cell cycle progression, and its inhibition has been shown to induce cell cycle arrest in cancer cells. Additionally, N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide inhibitors have been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide in lab experiments include its specificity for N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its efficacy in clinical trials.

Future Directions

For research on N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide include the development of more potent and selective N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide inhibitors. Additionally, further research is needed to determine the optimal dosing and administration of N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide inhibitors in clinical trials. Finally, the potential use of N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide inhibitors in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be explored.

Synthesis Methods

The synthesis of N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide involves several steps. The initial step involves the reaction of 3-cyano-4,5-dimethyl-2-furan carboxylic acid with thionyl chloride to form 3-cyano-4,5-dimethyl-2-furan thionyl chloride. This compound is then reacted with 4,6-dimethyl-2-pyrimidinethiol to form N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide.

Scientific Research Applications

N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide has been extensively studied for its potential use in cancer therapy. N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide is a critical regulator of transcription, and its inhibition has been shown to induce apoptosis in cancer cells. Several studies have demonstrated the efficacy of N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide inhibitors in various types of cancer, including breast cancer, leukemia, and lymphoma.

properties

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylfuran-2-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C15H16N4O2S/c1-8-5-9(2)18-15(17-8)22-7-13(20)19-14-12(6-16)10(3)11(4)21-14/h5H,7H2,1-4H3,(H,19,20)

InChI Key

GNDGMXPDFVMWBA-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=C(C(=C(O2)C)C)C#N)C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=C(C(=C(O2)C)C)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.